molecular formula C16H25N3S B5515933 N-methyl-N-(1-methyl-4-piperidinyl)-N'-(2-phenylethyl)thiourea

N-methyl-N-(1-methyl-4-piperidinyl)-N'-(2-phenylethyl)thiourea

Cat. No. B5515933
M. Wt: 291.5 g/mol
InChI Key: YZPMWVYHQNQUGX-UHFFFAOYSA-N
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Description

"N-methyl-N-(1-methyl-4-piperidinyl)-N'-(2-phenylethyl)thiourea" is a chemical compound belonging to the thiourea class. Thioureas are known for their versatile applications in organic synthesis, medicinal chemistry, and material science, serving as building blocks for the synthesis of various heterocyclic compounds, ligands, and organocatalysts.

Synthesis Analysis

The synthesis of related thiourea derivatives involves the reaction of amine components with isothiocyanates under controlled conditions. For example, the synthesis of thiourea derivatives by refluxing equimolar amounts of 4-chlorobutanoylisothiocyanate with toluenes has been documented, indicating a general method for preparing thiourea compounds (Hamza M. Abosadiya et al., 2015).

Molecular Structure Analysis

The molecular structure of thiourea derivatives has been elucidated through various spectroscopic techniques and X-ray crystallography. These studies reveal the structural nuances, including bond lengths, bond angles, and the overall conformation of the molecules in solid states (Chien Ing Yeo & E. Tiekink, 2019).

Chemical Reactions and Properties

Thiourea derivatives undergo various chemical reactions, reflecting their reactivity towards nucleophiles, electrophiles, and their ability to participate in cyclization and addition reactions. The reactivity can be attributed to the electrophilic nature of the thiocarbonyl group and the nucleophilic centers present in the structure.

Physical Properties Analysis

The physical properties of thiourea derivatives, including solubility, melting points, and crystalline structure, are crucial for their application in synthesis and material science. The crystalline structure and morphology can be predicted using models like the Bravais-Friedel, Donnay-Harker model, and analyzed through X-ray diffraction studies (W. Kaminsky et al., 2010).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and nucleophilicity of thioureas, are significant for their applications in catalysis and organic reactions. The presence of both thiourea and amine functionalities allows these compounds to act as ligands, forming complexes with various metals, which can be leveraged in catalysis and material science (A. Tadjarodi et al., 2007).

properties

IUPAC Name

1-methyl-1-(1-methylpiperidin-4-yl)-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3S/c1-18-12-9-15(10-13-18)19(2)16(20)17-11-8-14-6-4-3-5-7-14/h3-7,15H,8-13H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPMWVYHQNQUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)C(=S)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794195
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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